molecular formula C18H15BrN4O2S B197960 N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide CAS No. 5309-35-3

N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B197960
CAS RN: 5309-35-3
M. Wt: 431.3 g/mol
InChI Key: QEAFSPBJYUGTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidine-2-carboxamide is a research compound with the molecular formula C18H15BrN4O2S and a molecular weight of 431.3 g/mol.


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including FTIR, 1H and 13C NMR, and MS spectroscopies . X-ray diffraction can also be used to analyze the single crystal of the compound . Density functional theory (DFT) can further calculate the molecular structure, and the results are usually consistent with the X-ray diffraction results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, DFT can be used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule . This provides some references for the analysis of the physical and chemical properties of the molecule .

properties

CAS RN

5309-35-3

Product Name

N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide

Molecular Formula

C18H15BrN4O2S

Molecular Weight

431.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H15BrN4O2S/c19-11-5-3-4-10(8-11)9-20-23-17(25)15-21-16(24)14-12-6-1-2-7-13(12)26-18(14)22-15/h3-5,8-9H,1-2,6-7H2,(H,23,25)(H,21,22,24)

InChI Key

QEAFSPBJYUGTNV-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C(=O)NN=CC4=CC(=CC=C4)Br

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C(=O)NN=CC4=CC(=CC=C4)Br

Appearance

Powder

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.